

Anorexigenic Effects of palm11-TTDS-PrRP31: A Technical Guide

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Compound of Interest		
Compound Name:	palm11-TTDS-PrRP31	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolactin-releasing peptide (PrRP) is a neuropeptide recognized for its role in regulating energy homeostasis and food intake.[1] Its therapeutic potential as an anorexigenic agent has been hampered by its short half-life and inability to cross the blood-brain barrier effectively after peripheral administration. To overcome these limitations, lipidized analogs of PrRP31 have been developed.

This technical guide focuses on a particularly potent analog, **palm11-TTDS-PrRP31**. In this molecule, a palmitoyl group is attached to the lysine at position 11 of the PrRP31 peptide sequence via a tri(ethylene glycol) di-succinamic acid (TTDS) linker. This modification enhances the peptide's stability and facilitates its central action following peripheral administration, leading to significant anorexigenic and anti-obesity effects.[2][3][4] This document details the mechanism of action, quantitative effects, and the experimental basis for the anorexigenic properties of **palm11-TTDS-PrRP31**.

Core Mechanism of Action

The anorexigenic effects of **palm11-TTDS-PrRP31** are primarily mediated by its interaction with specific G protein-coupled receptors (GPCRs) in the brain, which are key to appetite regulation. The lipidization of the parent PrRP31 peptide significantly alters and enhances its binding profile and downstream signaling.



Receptor Binding Profile

Palmitoylation at position 11 increases the binding affinity of PrRP31 for its cognate receptor, GPR10, as well as for neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2.[1] These receptors are involved in anorexigenic pathways. Compared to natural PrRP31, palm11-PrRP31 demonstrates a higher affinity for both GPR10 and NPFF-R2.[1] Notably, it also gains a high affinity for NPFF-R1, a target for which natural PrRP31 has a much lower affinity.[1] This broader, high-affinity binding to multiple anorexigenic receptors is believed to be a key contributor to its potent effects.

The compound exhibits fewer off-target activities compared to other lipidized PrRP analogs, suggesting a more favorable profile for potential therapeutic use.[1]

Table 1: Receptor Binding Affinities (Ki [nM]) of PrRP31 and its Palmitoylated Analog

Compound	GPR10	NPFF-R2	NPFF-R1	GHSR
PrRP31 (Natural)	1.13 ± 0.11	1.25 ± 0.12	18.30 ± 1.90	>1000
palm11-PrRP31	0.61 ± 0.05	0.82 ± 0.07	1.05 ± 0.09	890.00 ± 56.00

Data sourced from in vitro competitive binding experiments using membranes from CHO-K1 cells expressing the respective receptors.[1]

Intracellular Signaling Pathways

Upon binding to its target receptors (GPR10, NPFF-R1, NPFF-R2), palm11-PrRP31 activates several intracellular signaling cascades that are crucial for neuronal function, cell survival, and metabolism. In vitro studies in CHO-K1 cells expressing these receptors have shown that palm11-PrRP31 significantly increases the phosphorylation of:

- Extracellular signal-regulated kinase (ERK)[1]
- Protein kinase B (Akt)[1]
- cAMP-responsive element-binding protein (CREB)[1]

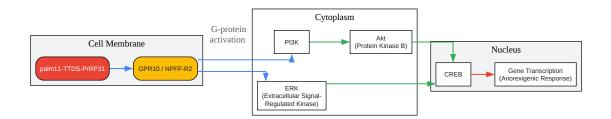






These pathways, particularly the PI3K/Akt and ERK-CREB signaling cascades, are linked to metabolic regulation, cell growth, and neuroprotection.[5][6] The activation of these specific pathways within brain regions that control food intake, such as the hypothalamus, is the molecular basis for the anorexigenic effect of the compound.[2]





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Caption: Intracellular signaling activated by palm11-TTDS-PrRP31.



In Vivo Anorexigenic and Metabolic Effects

The primary therapeutic value of **palm11-TTDS-PrRP31** lies in its demonstrated ability to reduce food intake and body weight in preclinical models of obesity. Its peripheral administration leads to central effects, confirmed by increased c-Fos immunoreactivity in hypothalamic nuclei involved in appetite regulation.[2]

Effects on Food Intake and Body Weight

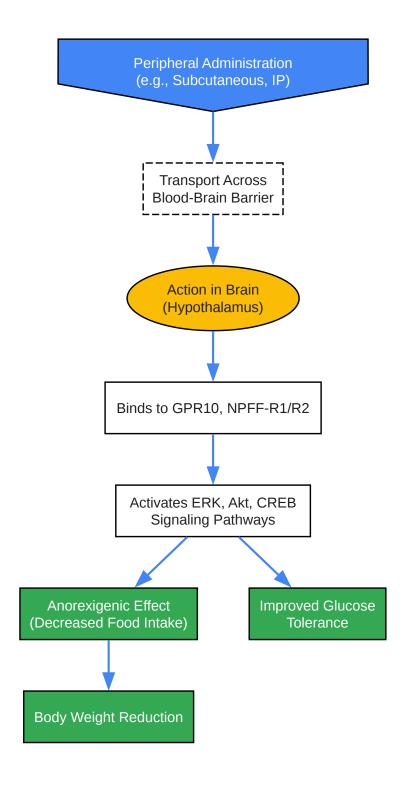
Chronic peripheral administration of palm11-PrRP31 consistently leads to a significant reduction in food intake and body weight in diet-induced obese (DIO) animal models.[3][7] The anorexigenic effect is dependent on functional leptin signaling, as the compound did not reduce body weight in fa/fa rats, which have leptin signaling disruptions.[8][9] However, the compound's beneficial effects on glucose metabolism appear to be independent of leptin signaling.[8][10]

Table 2: Summary of In Vivo Effects of palm11-PrRP31 in Diet-Induced Obese WKY Rats

Parameter	Control (HF Diet)	palm11-PrRP31 (5mg/kg/day)	Outcome
Cumulative Food Intake (g/6 weeks)	~1350 g	~1100 g	Significant Decrease[7]
Body Weight Change (g/6 weeks)	+ ~40 g	- ~25 g	Significant Decrease[7]
Plasma Leptin	Elevated	Significantly Reduced	Indicates reduced adiposity[3]
Glucose Tolerance (OGTT)	Impaired	Significantly Improved	Enhanced glucose disposal[3]

Data represents approximate values derived from graphical representations in studies on old WKY rats with diet-induced obesity after 6 weeks of treatment.[3][7]





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Caption: Proposed mechanism linking peripheral administration to central effects.



Experimental Protocols

The findings described in this guide are based on established in vitro and in vivo experimental procedures.

Receptor Binding Assays

- Objective: To determine the binding affinity (Ki) of palm11-PrRP31 for target receptors.
- Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human receptors GPR10, NPFF-R1, or NPFF-R2.[1]
- Membrane Preparation: Cells are cultured and harvested. Cell membranes are isolated through homogenization and centrifugation in a buffer solution. The final membrane pellet is resuspended and protein concentration is determined.
- Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]-1DMe for NPFF receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (e.g., palm11-PrRP31).
- Data Analysis: The amount of bound radioligand is measured using a gamma counter. The
 concentration of the competitor that inhibits 50% of the specific binding of the radioligand
 (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff
 equation.[1]

Immunoblotting for Signaling Pathway Analysis

- Objective: To quantify the activation (phosphorylation) of key signaling proteins (ERK, Akt, CREB) in response to palm11-PrRP31.
- Cell Culture and Treatment: CHO-K1 cells expressing the target receptor are serum-starved and then stimulated with palm11-PrRP31 (e.g., at 100 nM) for a short duration (e.g., 5-15 minutes).[1]
- Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is quantified.

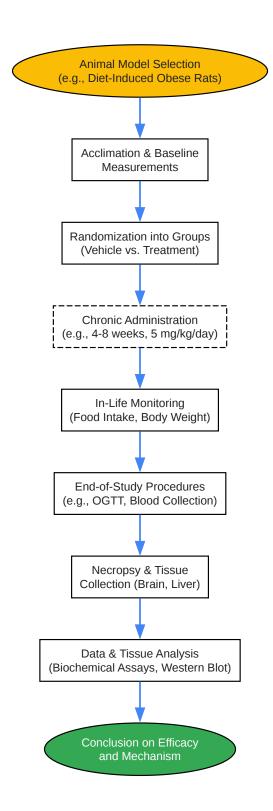


- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- Antibody Incubation: The membrane is incubated with primary antibodies specific for the
 phosphorylated forms of the target proteins (e.g., p-ERK, p-Akt) and also with antibodies for
 the total forms of these proteins as a loading control.
- Detection: The membrane is then incubated with a secondary antibody conjugated to an
 enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a
 chemiluminescent substrate. Band intensity is quantified using densitometry software.[1]

In Vivo Studies in Animal Models of Obesity

- Objective: To evaluate the chronic effects of palm11-PrRP31 on food intake, body weight, and metabolic parameters.
- Animal Models: Diet-induced obese (DIO) rats or mice (e.g., Wistar Kyoto rats fed a high-fat diet for an extended period) or genetic models of obesity (e.g., fa/fa rats).[3][8]
- Drug Administration: Animals receive chronic daily administration of palm11-PrRP31 (e.g., 5 mg/kg) or vehicle (saline) for several weeks. Administration can be via intraperitoneal (IP) injection or continuous infusion using subcutaneous osmotic pumps.[8][11]
- Monitoring: Food intake and body weight are monitored regularly (e.g., daily or weekly)
 throughout the treatment period.[8]
- Metabolic Testing: At the end of the treatment period, an Oral Glucose Tolerance Test
 (OGTT) is often performed to assess glucose metabolism.[3][8] Blood samples are collected
 to measure plasma levels of hormones (insulin, leptin) and metabolites (triglycerides).[12]
- Tissue Analysis: Tissues such as the brain (hypothalamus), liver, and adipose tissue may be collected for further analysis (e.g., gene expression, immunohistochemistry).[2][13]





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Caption: General workflow for preclinical in vivo efficacy studies.



Conclusion

The lipidized PrRP analog, **palm11-TTDS-PrRP31**, represents a significant advancement in the development of potential anti-obesity therapeutics. Its enhanced stability and ability to act centrally after peripheral administration overcome key limitations of the natural peptide.[3] The potent anorexigenic effects are driven by high-affinity binding to a profile of anorexigenic receptors (GPR10, NPFF-R1, NPFF-R2) and the subsequent activation of intracellular signaling pathways (ERK, Akt, CREB) in critical brain regions.[1] Preclinical studies robustly demonstrate its efficacy in reducing food intake, lowering body weight, and improving glucose metabolism in relevant animal models of obesity.[3][12] These characteristics make **palm11-TTDS-PrRP31** a compelling candidate for further drug development.

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